N-(2,6-diethylphenyl)-N~2~,N~2~-dimethylglycinamide
Overview
Description
N-(2,6-diethylphenyl)-N~2~,N~2~-dimethylglycinamide: is an organic compound that belongs to the class of amides It is characterized by the presence of a glycinamide backbone substituted with a 2,6-diethylphenyl group and two N,N-dimethyl groups
Scientific Research Applications
Chemistry: In chemistry, N-(2,6-diethylphenyl)-N~2~,N~2~-dimethylglycinamide is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It can interact with specific enzymes, altering their activity and providing insights into enzyme function and regulation .
Medicine: In medicine, derivatives of this compound are investigated for their potential therapeutic effects. They may exhibit properties such as anti-inflammatory or analgesic activities .
Industry: Industrially, this compound is used in the production of specialty chemicals and materials. Its unique chemical structure allows for the development of novel materials with specific properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,6-diethylphenyl)-N~2~,N~2~-dimethylglycinamide typically involves the reaction of 2,6-diethylaniline with chloroacetic acid to form N-(2,6-diethylphenyl)-2-chloroacetamide. This intermediate is then reacted with dimethylamine to yield the final product. The reaction conditions often include the use of solvents such as acetonitrile and catalysts to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) .
Chemical Reactions Analysis
Types of Reactions: N-(2,6-diethylphenyl)-N~2~,N~2~-dimethylglycinamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic aromatic substitution
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce halogen atoms onto the aromatic ring .
Mechanism of Action
The mechanism of action of N-(2,6-diethylphenyl)-N~2~,N~2~-dimethylglycinamide involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and affecting biochemical pathways. This interaction is often mediated by hydrogen bonding, hydrophobic interactions, and van der Waals forces .
Comparison with Similar Compounds
- N-(2,6-diethylphenyl)-2-chloroacetamide
- N-(2,6-diethylphenyl)-2-(2-pyridinylthio)acetamide
- N-(2,6-diethylphenyl)maleimide
Comparison: Compared to similar compounds, N-(2,6-diethylphenyl)-N~2~,N~2~-dimethylglycinamide is unique due to its dual N,N-dimethyl substitution, which imparts distinct chemical properties. This structural feature enhances its stability and reactivity, making it a valuable intermediate in various synthetic applications .
Properties
IUPAC Name |
N-(2,6-diethylphenyl)-2-(dimethylamino)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O/c1-5-11-8-7-9-12(6-2)14(11)15-13(17)10-16(3)4/h7-9H,5-6,10H2,1-4H3,(H,15,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGOJVHZWGJBQDP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)NC(=O)CN(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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